molecular formula C14H17N3O3 B11154442 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide

Cat. No.: B11154442
M. Wt: 275.30 g/mol
InChI Key: RTDOLDRBMIWBBL-UHFFFAOYSA-N
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Description

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and various reagents to introduce the functional groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrrolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Amidation: Introduction of the propanamide group via amidation reactions using reagents like isobutylamine.

    Oxidation: Oxidation steps to introduce the dioxo functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation to introduce additional functional groups.

    Reduction: Reduction of the dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide is unique due to its specific functional groups and structural features. These confer distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(2-methylpropyl)propanamide

InChI

InChI=1S/C14H17N3O3/c1-9(2)8-16-11(18)5-7-17-13(19)10-4-3-6-15-12(10)14(17)20/h3-4,6,9H,5,7-8H2,1-2H3,(H,16,18)

InChI Key

RTDOLDRBMIWBBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCN1C(=O)C2=C(C1=O)N=CC=C2

Origin of Product

United States

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